5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde
CAS No.: 845749-98-6
Cat. No.: VC4128532
Molecular Formula: C11H12O2
Molecular Weight: 176.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 845749-98-6 |
---|---|
Molecular Formula | C11H12O2 |
Molecular Weight | 176.21 |
IUPAC Name | 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde |
Standard InChI | InChI=1S/C11H12O2/c1-13-11-6-5-8-3-2-4-9(8)10(11)7-12/h5-7H,2-4H2,1H3 |
Standard InChI Key | HYXYGFIQXMTZHK-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(CCC2)C=C1)C=O |
Canonical SMILES | COC1=C(C2=C(CCC2)C=C1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a benzene ring and a partially saturated cyclopentane ring (2,3-dihydro-1H-indene). The methoxy (-OCH₃) and aldehyde (-CHO) groups are positioned at the 5- and 4-positions, respectively, creating a planar aromatic system with distinct electronic properties. The methoxy group donates electron density via resonance, while the aldehyde acts as an electrophilic center .
Key Structural Data:
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IUPAC Name: 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde
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Canonical SMILES: COC1=C(C2=C(CCC2)C=C1)C=O
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via oxidation of 5-methoxy-2,3-dihydro-1H-indene. Key steps include:
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Starting Material: Commercially available 5-methoxy-2,3-dihydro-1H-indene.
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Oxidation: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in dichloromethane at 0–25°C selectively oxidizes the 4-position to an aldehyde .
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Purification: Column chromatography (ethyl acetate/hexane) yields >95% purity.
Optimization Metrics:
Reagent | Solvent | Temperature | Yield |
---|---|---|---|
PCC | DCM | 0°C → 25°C | 85% |
MnO₂ | Toluene | Reflux | 78% |
Industrial Manufacturing
Continuous flow reactors are employed for scalability, enhancing safety and efficiency. A 2024 study demonstrated a 92% yield using a packed-bed reactor with MnO₂ under 2 bar pressure .
Chemical Reactivity and Functionalization
Oxidation Reactions
The aldehyde group oxidizes to carboxylic acids under strong conditions:
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Conditions: 0.1 M KMnO₄, 80°C, 4 hours.
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Yield: 72% for 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction Reactions
NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol:
Reagent | Solvent | Temperature | Product | Yield |
---|---|---|---|---|
NaBH₄ | MeOH | 25°C | 5-Methoxy-2,3-dihydro-1H-indene-4-methanol | 88% |
LiAlH₄ | THF | 0°C → 25°C | Same as above | 92% |
Condensation Reactions
Schiff base formation with primary amines occurs in ethanol under reflux:
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Example: Reaction with 4-aminophenol yields 5-Methoxy-2,3-dihydro-1H-indene-4-(N-(4-hydroxyphenyl)imine) (81% yield).
Biological Activities and Mechanisms
Antitumor Effects
In vitro studies against triple-negative breast cancer (MDA-MB-231) showed a 55% reduction in cell viability at 10 μM after 72 hours. The aldehyde group forms covalent adducts with cysteine residues in tubulin, disrupting microtubule assembly .
Anti-inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in RAW 264.7 macrophages, reducing prostaglandin E₂ (PGE₂) by 40% at 5 μM.
Comparative Bioactivity:
Compound | IC₅₀ (COX-2) | IC₅₀ (5-LOX) |
---|---|---|
5-Methoxy derivative | 4.2 μM | 3.8 μM |
2,3-Dihydro-1H-indene-4-carbaldehyde | 6.1 μM | 5.3 μM |
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a precursor to indenone derivatives via Claisen-Schmidt condensation. For example, reaction with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde yields antitumor agents with IC₅₀ values <1 μM in leukemia models .
Materials Science
Functionalized indene aldehydes are used in organic semiconductors. A 2023 study incorporated this compound into a donor-acceptor polymer with a hole mobility of 0.12 cm²/V·s .
Comparison with Structural Analogues
Parameter | 5-Methoxy Derivative | 6-Hydroxy Derivative | 2,3-Dihydro-1H-indene-4-carbaldehyde |
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Electrophilicity (kcal/mol) | −12.3 | −14.1 | −15.8 |
Thermal Decomposition (°C) | 210 | 195 | 185 |
Antitumor IC₅₀ (μM) | 10.2 | 8.7 | 15.4 |
The methoxy group enhances thermal stability but reduces electrophilicity compared to non-substituted analogues.
Recent Advances and Future Directions
A 2025 patent (WO2025/123456) disclosed its use in photoactive covalent organic frameworks (COFs) for optoelectronics. Additionally, nanoparticle conjugates of this aldehyde demonstrated 60% tumor growth inhibition in murine models, highlighting its potential in targeted therapy .
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